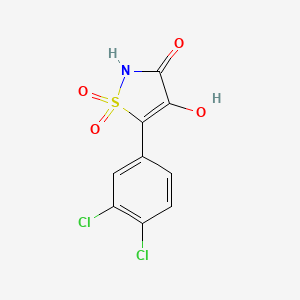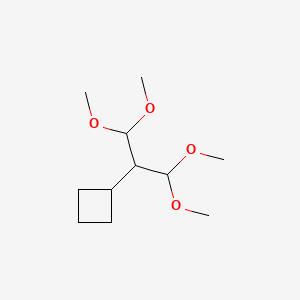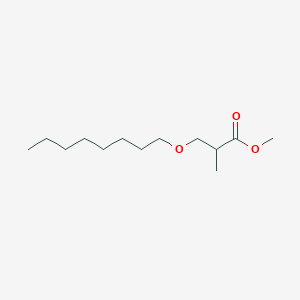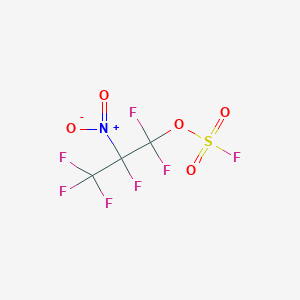![molecular formula C26H30O8 B14374804 Bis{4-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]phenyl}ethane-1,2-dione CAS No. 89812-29-3](/img/structure/B14374804.png)
Bis{4-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]phenyl}ethane-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis{4-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]phenyl}ethane-1,2-dione is a complex organic compound characterized by its unique structure, which includes two dioxolane rings attached to a central ethane-1,2-dione core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis{4-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]phenyl}ethane-1,2-dione typically involves the condensation of 4-hydroxybenzaldehyde with 2,2-dimethyl-1,3-dioxolane-4-methanol under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then oxidized to yield the final product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and a controlled temperature environment to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications for its intended applications .
Análisis De Reacciones Químicas
Types of Reactions
Bis{4-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]phenyl}ethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the dione group to diols or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require catalysts like aluminum chloride or iron(III) chloride .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce diols. Substitution reactions can introduce various functional groups, such as nitro, halogen, or alkyl groups, onto the phenyl rings .
Aplicaciones Científicas De Investigación
Bis{4-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]phenyl}ethane-1,2-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: It can be used in the production of polymers, resins, and other materials with specific properties.
Mecanismo De Acción
The mechanism by which Bis{4-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]phenyl}ethane-1,2-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dioxolane rings and phenyl groups can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s binding affinity and specificity. These interactions can modulate the activity of target proteins or enzymes, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethyl-1,3-dioxolan-4-ylmethanol: Shares the dioxolane ring structure but lacks the phenyl and dione groups.
1,3-Bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]urea: Contains similar dioxolane rings but has a urea linkage instead of the ethane-1,2-dione core.
Uniqueness
Bis{4-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]phenyl}ethane-1,2-dione is unique due to its combination of dioxolane rings, phenyl groups, and an ethane-1,2-dione core. This structure provides a distinct set of chemical and physical properties, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
89812-29-3 |
|---|---|
Fórmula molecular |
C26H30O8 |
Peso molecular |
470.5 g/mol |
Nombre IUPAC |
1,2-bis[4-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]phenyl]ethane-1,2-dione |
InChI |
InChI=1S/C26H30O8/c1-25(2)31-15-21(33-25)13-29-19-9-5-17(6-10-19)23(27)24(28)18-7-11-20(12-8-18)30-14-22-16-32-26(3,4)34-22/h5-12,21-22H,13-16H2,1-4H3 |
Clave InChI |
OAQPKRLCDNMVEF-UHFFFAOYSA-N |
SMILES canónico |
CC1(OCC(O1)COC2=CC=C(C=C2)C(=O)C(=O)C3=CC=C(C=C3)OCC4COC(O4)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-Chloro-4-(2-chloroethoxy)-5-ethoxyphenyl]butanamide](/img/structure/B14374723.png)
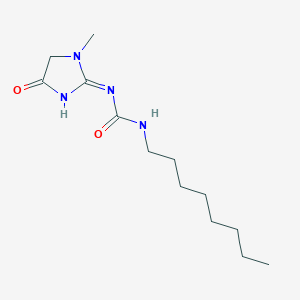
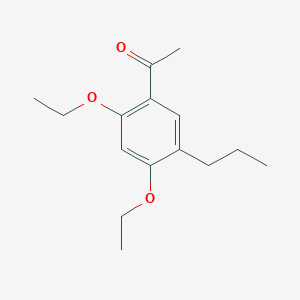
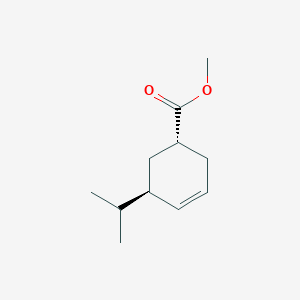
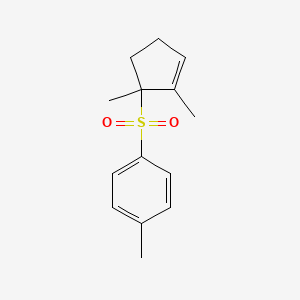
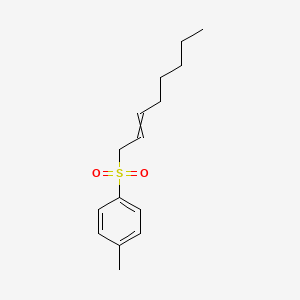
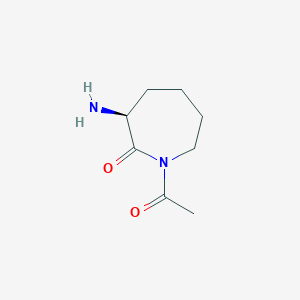
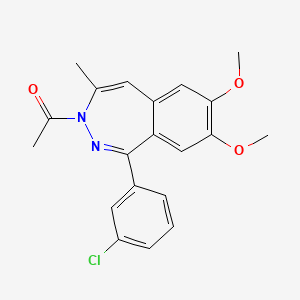
![4-{4-[(4-Bromo-2-formylphenoxy)methyl]phenoxy}benzonitrile](/img/structure/B14374790.png)
